molecular formula C9H7BrFN B6206522 4-(2-bromoethyl)-3-fluorobenzonitrile CAS No. 2354515-27-6

4-(2-bromoethyl)-3-fluorobenzonitrile

Cat. No.: B6206522
CAS No.: 2354515-27-6
M. Wt: 228.1
InChI Key:
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Description

4-(2-Bromoethyl)-3-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a bromoethyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 4-(2-bromoethyl)-3-fluorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzonitrile.

    Bromination: The 3-fluorobenzonitrile undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromoethyl group.

    Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Chemical Reactions Analysis

4-(2-Bromoethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used. For example, oxidation with strong oxidizing agents can convert the bromoethyl group to a carboxylic acid.

    Coupling Reactions: It can also participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromoethyl group is replaced by an aryl or vinyl group using palladium catalysts.

Scientific Research Applications

4-(2-Bromoethyl)-3-fluorobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is used in the development of advanced materials, including polymers and resins, due to its reactive bromoethyl group.

    Chemical Biology: It serves as a building block in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-3-fluorobenzonitrile involves its ability to act as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins or nucleic acids. The fluorine atom can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

4-(2-Bromoethyl)-3-fluorobenzonitrile can be compared with similar compounds such as:

    4-(2-Bromoethyl)benzonitrile: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    3-Fluorobenzonitrile: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(2-Chloroethyl)-3-fluorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-bromoethyl)-3-fluorobenzonitrile involves the reaction of 3-fluorobenzonitrile with 2-bromoethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "3-fluorobenzonitrile", "2-bromoethyl bromide", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as DMF or DMSO)" ], "Reaction": [ "Step 1: Dissolve 3-fluorobenzonitrile in a suitable solvent.", "Step 2: Add the base to the reaction mixture and stir for a few minutes.", "Step 3: Add 2-bromoethyl bromide to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS No.

2354515-27-6

Molecular Formula

C9H7BrFN

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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